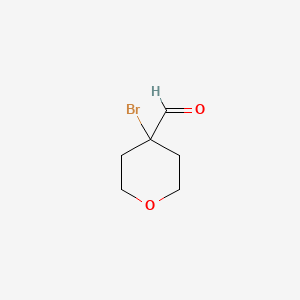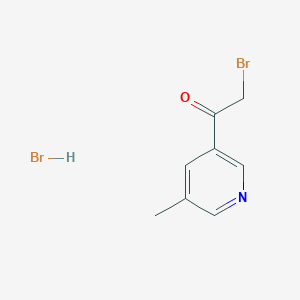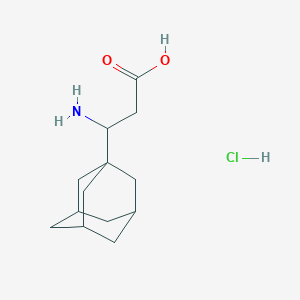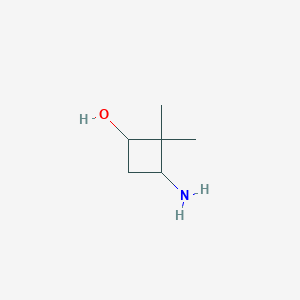
3-Amino-2,2-dimethylcyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-2,2-dimethylcyclobutanol, also known as 3-amino-2,2-dimethylcyclobutanol or ADMC, is an organic compound belonging to the cyclobutanol family. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. ADMC has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors, including use as a precursor to various drugs, as a catalyst, and as a reagent in organic synthesis.
Scientific Research Applications
Synthesis and Structural Studies
- Hybrid γ,γ-Peptides Synthesis : Research demonstrated the synthesis of hybrid γ,γ-peptides derived from 3-amino-2,2-dimethylcyclobutanol. These compounds present defined conformations in solution, showing very compact structures due to intra and inter residue hydrogen-bonded ring formation. They also exhibit a high tendency to aggregate, forming stable nanometric vesicles, as evidenced by transmission electron microscopy (Gutiérrez-Abad et al., 2011).
Conformational Studies and Chemical Properties
- Conformational Bias of γ-Peptides : A study on the role of the chiral cis‐1,3‐Disubstituted 2,2‐Dimethylcyclobutane motif in γ-peptides showed that it induces extended but sterically constrained conformations. This motif acts as a major disrupting factor to the formation of strong intramolecular hydrogen bonds, leading to extended conformations (Aguilera et al., 2013).
- Enantio and Diastereomer Studies : Investigations into diastereomeric bis(cyclobutane) γ-dipeptides revealed the stereoselective synthesis of these compounds. The study provided insights into the structural rigidity and unique conformations of these molecules, highlighting the influence of the cyclobutane ring on their chemical properties (Aguilera et al., 2008).
Chemical Synthesis and Catalysis
- Catalytic Applications : The study of a PANI-Fe3O4@ZnO nanocomposite highlighted its role as a magnetically separable and applicable catalyst for the synthesis of specific chromeno-pyrido[d]pyrimidine derivatives. This research emphasized the application of this catalyst in promoting green chemistry principles (Chaghari-Farahani et al., 2020).
- Synthesis of Enantiopure Cyclobutane Amino Acids : The synthesis of enantiopure cyclobutane amino acids and amino alcohols from 3-amino-2,2-dimethylcyclobutanol has been documented. These compounds are used to prepare enantiopure oligopeptides and cyclobutane-based carbocyclic nucleosides, showcasing the versatility of this compound in synthesizing biologically relevant molecules (Balo et al., 2005).
Biochemical Insights and Applications
- Insights into Neurotoxins Biosynthesis : The study on the biosynthesis of specific diaminomonocarboxylic acids in cyanobacteria provided insights into the formation of neurotoxins like BMAA and 2,4-DAB. This research explored potential metabolic pathways for the biosynthesis of these compounds, contributing to our understanding of environmental sources of neurotoxins (Nunn & Codd, 2017).
Miscellaneous Studies
- Gem-Dimethylcyclobutane Synthesis : Studies have focused on the synthesis of gem-dimethylcyclobutane natural products, showcasing the diverse applications and synthetic strategies involved in creating molecules with the gem-dimethylcyclobutane motif, which is prevalent in various natural products (Hancock et al., 2019).
properties
IUPAC Name |
3-amino-2,2-dimethylcyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4(7)3-5(6)8/h4-5,8H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXIQOVWRZVXSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




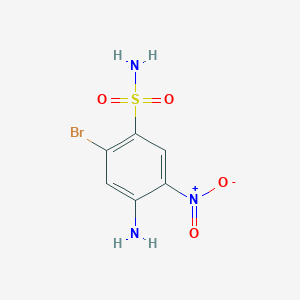
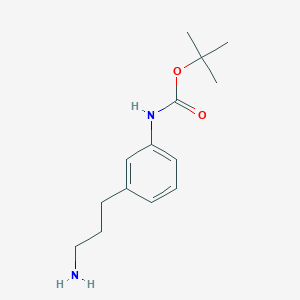
![Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate](/img/structure/B1379397.png)

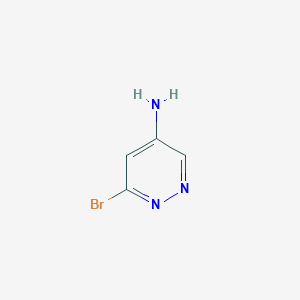
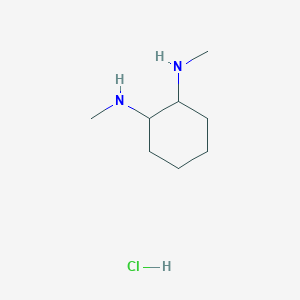

![2-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1379402.png)
